

Application Note: Quantification of Anisyl Propionate Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Anisyl propionate*

Cat. No.: *B1198740*

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Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **anisyl propionate**. **Anisyl propionate**, a fragrance and flavoring agent, can be accurately quantified using a reversed-phase HPLC method with UV detection. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.

Introduction

Anisyl propionate ((4-methoxyphenyl)methyl propanoate) is an ester widely used in the food, fragrance, and cosmetic industries for its sweet, floral, and fruity aroma.[1][2] Accurate quantification of **anisyl propionate** is crucial for quality control in manufacturing processes, stability testing of final products, and research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds like **anisyl propionate**. [3] This

application note presents a validated HPLC method for the determination of **anisyl propionate**.

Experimental

Instrumentation and Materials

- HPLC System: An Agilent 1206 Infinity series HPLC system or equivalent, equipped with a UV-Vis detector.[4]
- Column: Phenomenex Gemini NX-C18 (150 x 4.6 mm, 5 µm).[4]
- Solvents: HPLC grade methanol and water.
- Reagents: **Anisyl propionate** reference standard (≥98% purity), anisyl alcohol, and propionic acid.[4]

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Value
Column	Phenomenex Gemini NX-C18 (150 x 4.6 mm, 5 µm)[4]
Mobile Phase	Methanol: Water (80:20, v/v)[4]
Flow Rate	0.5 mL/min[4]
Injection Volume	10 µL
Column Temperature	Ambient
Detector Wavelength	208 nm[4]
Run Time	10 minutes

Protocols

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **anisyl propionate** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

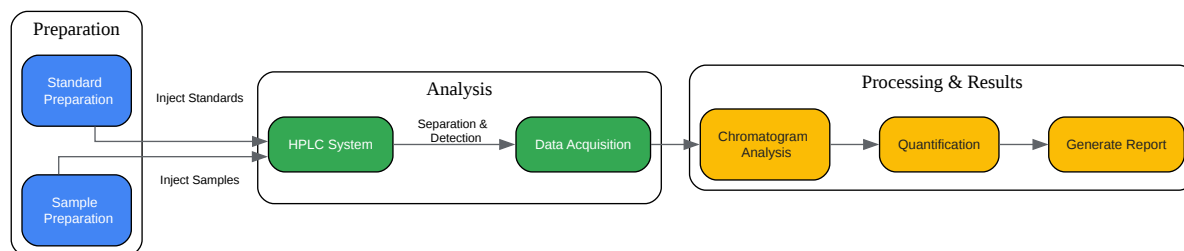
The sample preparation procedure will vary depending on the matrix. For samples from a synthesis reaction in an organic solvent like 2-Methyltetrahydrofuran (2-MeTHF), the following protocol can be used:[4]

- Take a 25 µL aliquot of the sample.[4]
- Evaporate the solvent under a stream of nitrogen.[4]
- Reconstitute the residue with 1 mL of the mobile phase.[4]
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

For other matrices, common sample preparation techniques such as liquid-liquid extraction, solid-phase extraction, or simple dilution may be necessary to remove interferences and ensure compatibility with the HPLC system.[5][6]

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of **anisyl propionate**.



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Caption: Experimental workflow for HPLC quantification of **anisyl propionate**.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of **anisyl propionate**.

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area (arbitrary units)
1	15,234
5	76,170
10	151,980
25	380,500
50	759,900
100	1,521,000
Correlation Coefficient (r^2)	0.9998

Accuracy

Accuracy was determined by a recovery study, spiking a blank matrix with known concentrations of **anisyl propionate** at three different levels. The percentage recovery was then calculated.

Table 3: Accuracy and Recovery Data

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
10	9.9	99.0
50	50.8	101.6
90	89.1	99.0
Average Recovery (%)	99.9	

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). This was assessed by analyzing six replicate injections of a standard solution.

Table 4: Precision Data

Parameter	Peak Area (n=6)	% RSD
Repeatability (Intra-day)		
Mean	380,750	
Standard Deviation	4569	
% RSD	1.2	
Intermediate Precision (Inter-day)		
Mean	381,200	
Standard Deviation	5718	
% RSD	1.5	

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.3
Limit of Quantification (LOQ)	1.0

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of **anisyl propionate**. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis and research applications. The provided protocols for sample preparation and analysis, along with the detailed method validation data, offer a comprehensive guide for researchers and scientists.

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